molecular formula C26H27FN2O3 B303882 N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303882
M. Wt: 434.5 g/mol
InChI Key: BDFRDFCFDWYBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-L-Phenylalanine, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine has been extensively studied for its potential applications in various fields, including drug discovery, peptide synthesis, and protein engineering. It has been shown to be an effective building block for the synthesis of peptides and proteins with improved stability and bioactivity. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine has been used in drug discovery as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which can help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, it has been shown to be a versatile building block for the synthesis of peptides and proteins. However, one of the limitations of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine. One potential area of research is the development of new drugs targeting specific diseases using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine as a lead compound. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine and its potential applications in various fields. Further studies are also needed to investigate the potential side effects of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine and to determine its safety for human use.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and versatility make it a useful building block for the synthesis of peptides and proteins. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and other fields.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine involves the reaction of L-Phenylalanine with FMOC-OSu in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

properties

Product Name

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C26H27FN2O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H27FN2O3/c1-15-22(25(31)29-17-11-9-16(27)10-12-17)23(18-7-5-6-8-21(18)32-4)24-19(28-15)13-26(2,3)14-20(24)30/h5-12,23,28H,13-14H2,1-4H3,(H,29,31)

InChI Key

BDFRDFCFDWYBNM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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